2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde
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Overview
Description
2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of a fused bicyclic system with a methyl group at the 2-position and an aldehyde group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde can be achieved through various synthetic routes, including condensation reactions, multicomponent reactions, and oxidative coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functionalization to introduce the aldehyde group at the 7-position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methyl group at the 2-position can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized heterocycles .
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features but lacking the methyl and aldehyde groups.
Imidazo[1,5-a]pyridine: Another related compound with a different fusion pattern of the imidazole and pyridine rings .
Uniqueness: 2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde is unique due to the presence of both the methyl group at the 2-position and the aldehyde group at the 7-position. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-7-5-11-3-2-8(6-12)4-9(11)10-7/h2-6H,1H3 |
InChI Key |
VFLJPVDZPMFJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CC(=CC2=N1)C=O |
Origin of Product |
United States |
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